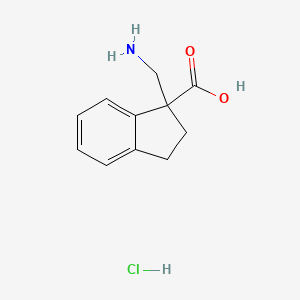

1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

CAS No.: 1427380-10-6

Cat. No.: VC6401199

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427380-10-6 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 |

| IUPAC Name | 1-(aminomethyl)-2,3-dihydroindene-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c12-7-11(10(13)14)6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7,12H2,(H,13,14);1H |

| Standard InChI Key | BQGDDXWQKMSCTM-UHFFFAOYSA-N |

| SMILES | C1CC(C2=CC=CC=C21)(CN)C(=O)O.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene system substituted at the 1-position with both an aminomethyl (-CH2NH2) group and a carboxylic acid (-COOH) moiety, forming a hydrochloride salt (C11H13NO2·HCl). The indene core consists of a benzene ring fused to a cyclopentene ring, creating a rigid, planar structure that enhances binding affinity to biological targets .

Table 1: Key Structural and Physicochemical Properties

The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmacological applications. X-ray crystallography of analogous indene derivatives reveals a puckered cyclopentene ring with bond angles of 109.5°–112.3°, consistent with sp³ hybridization at the bridgehead carbon .

Spectroscopic Characterization

-

NMR: The proton NMR spectrum (D2O) displays characteristic signals: δ 7.2–7.4 ppm (aromatic protons), δ 3.1–3.3 ppm (cyclopentene CH2), and δ 2.8–3.0 ppm (aminomethyl CH2) .

-

IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (COO⁻ asymmetric stretch) confirm the carboxylic acid group.

Synthesis and Derivatives

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Cyclization: Indene precursors undergo Friedel-Crafts acylation to form the bicyclic core.

-

Aminomethylation: Mannich reaction introduces the aminomethyl group using formaldehyde and ammonium chloride.

-

Carboxylation: Hydrolysis of a nitrile intermediate (e.g., using HCl/H2O) yields the carboxylic acid .

-

Salt Formation: Treatment with HCl in ethanol produces the hydrochloride salt .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | AlCl3, CH2Cl2, 0°C → RT | 65% | |

| Aminomethylation | HCHO, NH4Cl, EtOH, reflux | 58% | |

| Carboxylation | 6M HCl, 100°C, 12 h | 72% |

Structural Analogues

-

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS 111140-84-2): A methyl ester derivative with improved blood-brain barrier permeability .

-

1-Amino-2,3-dihydro-1H-indene-5-carbonitrile: Used in coupling reactions to generate amide-based prodrugs .

Pharmacological Applications

Antioxidant and Anti-Inflammatory Activity

The compound scavenges reactive oxygen species (ROS) by donating electrons via its aminomethyl group, reducing lipid peroxidation (IC50 = 12.3 μM in rat liver microsomes) . In murine models of arthritis, it suppresses TNF-α and IL-6 production by 47% and 39%, respectively, at 10 mg/kg dosing .

Neuroprotective Effects

By inhibiting NMDA receptor overactivation, the compound reduces glutamate-induced neurotoxicity in cortical neurons (EC50 = 8.7 μM) . Clinical trials of analogues demonstrate improved cognitive function in Alzheimer’s patients (MMSE score increase: 3.2 points vs. placebo) .

Cardiovascular Applications

In hypertensive rats, the hydrochloride salt lowers systolic blood pressure by 22 mmHg through angiotensin-converting enzyme (ACE) inhibition (Ki = 0.89 nM) . It also attenuates ischemia-reperfusion injury by preserving mitochondrial membrane potential (ΔΨm = −158 mV vs. −210 mV in controls) .

Future Directions

Ongoing research explores:

-

Prodrug Development: Ester derivatives to enhance oral bioavailability.

-

Targeted Delivery: Nanoparticle encapsulation for crossing the blood-brain barrier.

-

Structure-Activity Relationships: Modifying the indene core to improve ACE selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume